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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193 Get Quote

An objective analysis of the spectroscopic characteristics of 2-nitrosophenol, 3-nitrosophenol,

and 4-nitrosophenol, supported by available experimental data and theoretical considerations.

The three isomers of nitrosophenol—2-nitrosophenol (ortho), 3-nitrosophenol (meta), and 4-

nitrosophenol (para)—present unique challenges and characteristics in their spectroscopic

analysis. Unlike their nitro- counterparts (nitrophenols), nitrosophenols are known for their

tautomeric equilibrium with the corresponding quinone monoximes and, in the case of the ortho

and meta isomers, their inherent instability. This guide provides a comparative overview of their

spectroscopic properties based on available experimental data and theoretical principles,

offering valuable insights for researchers, scientists, and professionals in drug development.

Tautomerism: A Key Consideration
A critical aspect of the chemistry of nitrosophenols is their existence in a tautomeric equilibrium

with quinone monoximes. This equilibrium significantly influences their spectroscopic

properties. The nitrosophenol form possesses a hydroxyl (-OH) group and a nitroso (-N=O)

group on the aromatic ring, while the quinone monoxime form has a quinone structure with a

hydroxylamine (=N-OH) group. The position of the nitroso group affects the stability of each

tautomer.
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Caption: Tautomeric equilibrium of 2- and 4-nitrosophenol with their quinone monoxime forms.

Spectroscopic Data Comparison
Due to the instability of 2-nitrosophenol and the limited available data for 3-nitrosophenol, a

direct quantitative comparison across all three isomers is challenging. However, a summary of

the available and expected spectroscopic features is presented below.
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Spectroscopic
Technique

2-Nitrosophenol
(ortho)

3-Nitrosophenol
(meta)

4-Nitrosophenol
(para)

UV-Vis (λmax)

Data on the free

molecule is scarce

due to instability.

Often studied as metal

complexes.

Limited experimental

data available.

~303 nm in

methanol[1], with a

shoulder around 400

nm attributed to the

quinone monoxime

tautomer.

Infrared (IR) (cm⁻¹)

Characterized in

complexes, showing

N=O stretching bands.

[2]

Limited experimental

data available.

Key peaks include:

~3300-3500 (O-H

stretch), ~1600 (N=O

stretch), and bands

corresponding to the

quinone monoxime

tautomer.[1]

¹H NMR (ppm)
Difficult to obtain for

the free molecule.

Limited experimental

data available.

Aromatic protons

typically appear as

two doublets in the

range of 6.5-8.0 ppm.

The phenolic proton is

a broad singlet, often

downfield.[3]

Detailed Spectroscopic Analysis
4-Nitrosophenol (p-Nitrosophenol)
As the most stable of the three isomers, 4-nitrosophenol has been the most extensively

studied.

UV-Vis Spectroscopy: The UV-Vis spectrum of 4-nitrosophenol in methanol exhibits a

maximum absorption (λmax) at approximately 303 nm.[1] An additional absorption is often

observed at a longer wavelength, which is attributed to the p-quinone monoxime tautomer.
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Infrared (IR) Spectroscopy: The IR spectrum of 4-nitrosophenol displays characteristic

absorption bands for the hydroxyl (O-H) and nitroso (N=O) functional groups.[1] The O-H

stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The N=O

stretching frequency is found around 1600 cm⁻¹. Additional bands corresponding to the C=O

and C=N bonds of the quinone monoxime tautomer may also be present.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-nitrosophenol shows distinct signals for

the aromatic protons.[3] Due to the para-substitution, the spectrum is relatively simple, often

showing two doublets corresponding to the two sets of equivalent protons on the benzene

ring. The chemical shift of the phenolic proton can vary depending on the solvent and

concentration and typically appears as a broad singlet.

2-Nitrosophenol (o-Nitrosophenol)
2-Nitrosophenol is highly reactive and tends to be unstable in its free form, making its isolation

and spectroscopic characterization challenging. It is often studied as a ligand in metal

complexes, where it is stabilized.

Spectroscopic Characteristics: In its complexed form, the spectroscopic features of the 2-

nitrosophenolato ligand can be observed. For instance, IR spectra of copper(II) bis(2-

nitrosophenolato) complexes show characteristic N=O stretching vibrations.[2] The free 2-

nitrosophenol, if it could be readily observed, would be expected to exhibit intramolecular

hydrogen bonding between the ortho-hydroxyl and nitroso groups, which would influence its

IR and ¹H NMR spectra.

3-Nitrosophenol (m-Nitrosophenol)
There is a significant lack of available experimental spectroscopic data for 3-nitrosophenol in

the scientific literature. This is likely due to its instability, similar to the ortho isomer. Based on

theoretical principles, its spectroscopic characteristics would be influenced by the meta-position

of the nitroso group, which primarily exerts an inductive electron-withdrawing effect.

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of

4-nitrosophenol, the most stable isomer.
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Synthesis of 4-Nitrosophenol
A common method for the synthesis of 4-nitrosophenol involves the nitrosation of phenol using

sodium nitrite in an acidic medium.

Materials:

Phenol

Sodium nitrite

Sulfuric acid

Ice

Water

Procedure:

Dissolve phenol in a suitable solvent.

Cool the solution in an ice bath.

Slowly add a solution of sodium nitrite and sulfuric acid while maintaining a low temperature.

Stir the reaction mixture for a specified time.

Isolate the crude product by filtration.

Purify the product by recrystallization.
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Caption: General workflow for the synthesis and characterization of 4-nitrosophenol.

Spectroscopic Characterization
UV-Vis Spectroscopy:

Prepare a dilute solution of the purified 4-nitrosophenol in a suitable UV-transparent

solvent (e.g., methanol).

Record the absorption spectrum over a wavelength range of 200-600 nm using a UV-Vis

spectrophotometer.
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Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy:

Prepare a sample of the purified solid 4-nitrosophenol. This can be done by creating a KBr

pellet or by using an ATR (Attenuated Total Reflectance) accessory.

Record the IR spectrum over a range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the O-H and N=O functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small amount of the purified 4-nitrosophenol in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Record the ¹H NMR spectrum using an NMR spectrometer.

Analyze the chemical shifts, integration, and coupling patterns of the signals to assign

them to the respective protons in the molecule.

Conclusion
The spectroscopic comparison of nitrosophenol isomers is complicated by the tautomeric

nature and instability of the ortho and meta isomers. 4-Nitrosophenol is the most stable and

well-characterized isomer, with distinct UV-Vis, IR, and ¹H NMR spectral features. While

experimental data for 2- and 3-nitrosophenol are limited, an understanding of their expected

spectroscopic behavior can be inferred from theoretical principles and studies of related, more

stable compounds. This guide provides a foundational understanding for researchers working

with these challenging but important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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